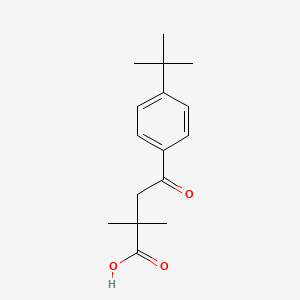

![molecular formula C25H28O3 B1343629 9-[5-(5,5-二甲基-1,3-二氧杂环-2-基)戊酰基]菲 CAS No. 898756-50-8](/img/structure/B1343629.png)

9-[5-(5,5-二甲基-1,3-二氧杂环-2-基)戊酰基]菲

货号 B1343629

CAS 编号:

898756-50-8

分子量: 376.5 g/mol

InChI 键: COZHCQXBYBQRRM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

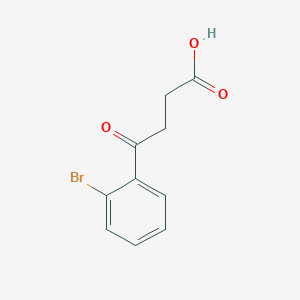

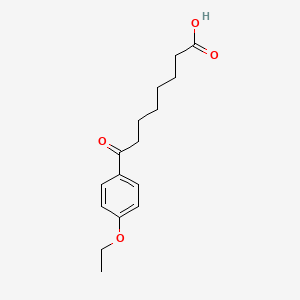

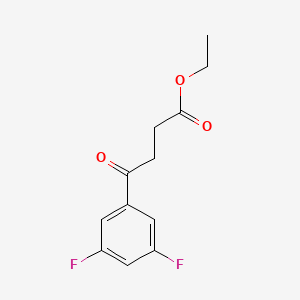

“9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene” is a complex organic compound . It’s a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings . The compound incorporates a 5,5-dimethyl-1,3-dioxan-2-yl group, which is a type of acetal protecting group often used in organic synthesis .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the reactions of both amino acids and their methylesters with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal were performed to either directly provide the goal products N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .Molecular Structure Analysis

The molecular structure of “9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene” can be analyzed using various techniques such as X-ray diffraction analysis and thermal property analysis . A QSAR analysis was performed by use of the molecular descriptors generated from e-dragon software .科学研究应用

Organic Synthesis and Material Science

- Synthetic Pathways : Research has focused on developing synthetic methods for phenanthrene derivatives, which are crucial for various applications in material science and organic chemistry. For instance, the synthesis of new polyconjugated compounds based on 9,10-diphenylphenanthrene has been explored, highlighting their strong luminescent properties in solid state and solution (Olkhovik et al., 2010). Such compounds find applications in the development of new materials with desirable optical properties.

- Flame Retardants : Phenanthrene derivatives, such as those synthesized from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), have been investigated for their application as flame retardant additives in epoxy resins. These studies aim to enhance the fire resistance of polymeric materials without compromising their mechanical properties (Zang et al., 2011).

Biological Activities

- Antimicrobial and Antifungal Activities : Phenanthrene derivatives isolated from natural sources, such as Juncus effusus, have shown significant antimicrobial and antifungal activities. These compounds have been evaluated against various pathogenic fungi and bacteria, revealing their potential as bioactive agents for developing new antimicrobial drugs (Zhao et al., 2018).

- Phytotoxicity : Phenanthrenoids isolated from wetland plants like Juncus acutus have demonstrated in vitro phytotoxicity, suggesting their potential use in controlling harmful algal blooms or as bio-herbicides, contributing to sustainable agricultural practices (DellaGreca et al., 2002).

属性

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenanthren-9-ylpentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25(2)16-27-24(28-17-25)14-8-7-13-23(26)22-15-18-9-3-4-10-19(18)20-11-5-6-12-21(20)22/h3-6,9-12,15,24H,7-8,13-14,16-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZHCQXBYBQRRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646036 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene | |

CAS RN |

898756-50-8 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(9-phenanthrenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

4-(2-Bromophenyl)-4-oxobutyric acid

898765-21-4

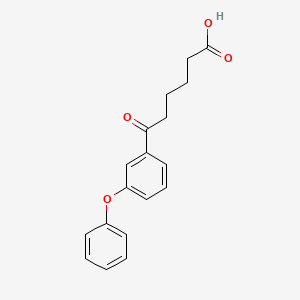

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

951888-75-8

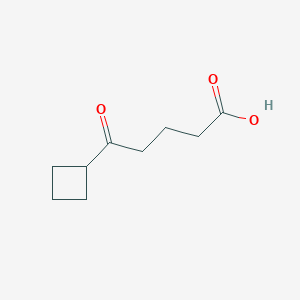

5-Cyclobutyl-5-oxovaleric acid

898766-80-8

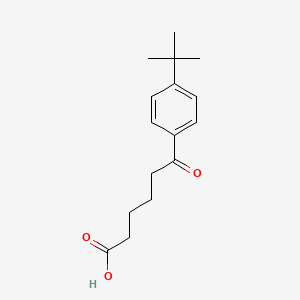

6-(4-t-Butylphenyl)-6-oxohexanoic acid

898791-43-0